molecular formula C11H14N4O3 B8397519 1-(5-Azido-pentyloxy)-3-nitro-benzene

1-(5-Azido-pentyloxy)-3-nitro-benzene

Cat. No.: B8397519
M. Wt: 250.25 g/mol
InChI Key: XWTFMPOGMVNCHW-UHFFFAOYSA-N
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Description

1-(5-Azido-pentyloxy)-3-nitro-benzene is a nitroaromatic compound featuring a pentyloxy linker terminated by an azide (-N₃) group at the fifth carbon. It is synthesized via nucleophilic substitution of 1-(5-bromo-pentyloxy)-3-nitro-benzene with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO), achieving a 99% yield . The azide group imports unique reactivity, enabling applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and Staudinger ligation. Its structure includes a nitro (-NO₂) group at the meta position, enhancing electron-withdrawing effects and influencing aromatic substitution patterns .

Properties

Molecular Formula

C11H14N4O3

Molecular Weight

250.25 g/mol

IUPAC Name

1-(5-azidopentoxy)-3-nitrobenzene

InChI

InChI=1S/C11H14N4O3/c12-14-13-7-2-1-3-8-18-11-6-4-5-10(9-11)15(16)17/h4-6,9H,1-3,7-8H2

InChI Key

XWTFMPOGMVNCHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCN=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(5-Azido-pentyloxy)-3-nitro-benzene with two analogs: 1-(5-bromo-pentyloxy)-3-nitro-benzene (precursor) and 1-(3-iodopropyl)-3-nitrobenzene (halogenated analog).

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Reactivity
This compound C₁₁H₁₄N₄O₃ 250.25 Azide (-N₃), Nitro (-NO₂) Click chemistry, Staudinger ligation
1-(5-Bromo-pentyloxy)-3-nitro-benzene C₁₁H₁₄BrNO₃ 288.14 Bromo (-Br), Nitro (-NO₂) Nucleophilic substitution (e.g., with NaN₃)
1-(3-Iodopropyl)-3-nitrobenzene C₉H₁₀INO₂ 291.09 Iodo (-I), Nitro (-NO₂) Halogen exchange, alkylation reactions

Stability and Hazards

  • Azide Compound :
    Azides are thermally sensitive and may decompose explosively under high energy or friction. Proper handling in dilute solutions is critical.
  • Bromo and Iodo Analogs :
    Bromine and iodine substituents pose risks of oxidative degradation. The iodo compound’s industrial restrictions highlight higher toxicity compared to bromine or azide derivatives .

Research Findings

  • Synthetic Efficiency :
    The substitution of bromine with azide in DMSO proceeds with near-quantitative yield (99%), indicating superior efficiency compared to halogen-exchange reactions in other systems .
  • Functional Group Versatility : The nitro group’s electron-withdrawing nature stabilizes intermediates during substitution reactions, a feature shared across all three compounds .

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